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Compound of Interest

Compound Name: 5-Bromo-2-chlorobenzonitrile

Cat. No.: B107219 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic

properties of 5-Bromo-2-chlorobenzonitrile (CAS No: 57381-44-9), a key intermediate in the

synthesis of pharmaceuticals and agrochemicals.[1][2] Designed for researchers, scientists,

and professionals in drug development, this document details the expected Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Furthermore, it outlines the standardized methodologies for acquiring this critical data, ensuring

both scientific integrity and reproducibility.

Introduction: The Structural Significance of 5-
Bromo-2-chlorobenzonitrile
5-Bromo-2-chlorobenzonitrile is a trifunctional aromatic compound featuring a nitrile group, a

chlorine atom, and a bromine atom.[3] This unique substitution pattern makes it a versatile

building block in organic synthesis. The differential reactivity of the C-Br and C-Cl bonds,

particularly in palladium-catalyzed cross-coupling reactions where the C-Br bond is more

reactive, allows for selective and sequential functionalization.[1] Accurate spectroscopic

characterization is paramount to confirm the identity and purity of this intermediate, ensuring

the success of subsequent synthetic steps.
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Property Value Source(s)

Chemical Formula C₇H₃BrClN [3][4]

Molecular Weight 216.46 g/mol [3][4]

CAS Number 57381-44-9 [5]

Appearance
White to off-white crystalline

powder
[5]

Melting Point 131-135 °C [3][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of 5-
Bromo-2-chlorobenzonitrile. The following sections detail the expected ¹H and ¹³C NMR

spectra, along with a standardized protocol for data acquisition.

Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show three distinct signals in the aromatic region

(typically δ 7.0-8.0 ppm), corresponding to the three protons on the benzene ring.[1] The

chemical shifts and coupling patterns are dictated by the electronic effects of the three

substituents. The electron-withdrawing nitrile and halogen groups will deshield the aromatic

protons, shifting them downfield.

Based on the substitution pattern, the following multiplicities are expected:

H-3: A doublet, coupled to H-4.

H-4: A doublet of doublets, coupled to H-3 and H-6.

H-6: A doublet, coupled to H-4.

Predicted ¹H NMR Data (400 MHz, CDCl₃):
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Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-3 ~7.65 d ~8.5

H-4 ~7.50 dd ~8.5, ~2.0

H-6 ~7.80 d ~2.0

Note: These are predicted values based on standard substituent effects. Actual values may

vary slightly.

Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to display seven distinct signals,

corresponding to the seven carbon atoms in the molecule.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

Carbon Assignment
Predicted Chemical Shift
(δ, ppm)

Rationale

C-CN (Nitrile) ~115
Characteristic shift for nitrile

carbons.[1][6]

C-Br ~122
Aromatic carbon attached to

bromine.

C-Cl ~135
Aromatic carbon attached to

chlorine.

C-H (Aromatic) 130-140
Range for substituted aromatic

C-H carbons.

C-CN (Quaternary) ~110
Quaternary carbon attached to

the nitrile group.

Note: Specific assignments of the aromatic carbons require advanced 2D NMR techniques

such as HSQC and HMBC.
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Experimental Protocol for NMR Data Acquisition
The following protocol provides a standardized method for obtaining high-quality NMR spectra

of 5-Bromo-2-chlorobenzonitrile.

Workflow for NMR Analysis:

Caption: Standard workflow for NMR sample preparation and analysis.

Step-by-Step Protocol:

Sample Preparation: Accurately weigh 10-20 mg of 5-Bromo-2-chlorobenzonitrile and

dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard.[7]

Instrument Parameters:

Spectrometer: A 400 MHz (or higher) NMR spectrometer.

¹H NMR: Acquire with a spectral width of -2 to 12 ppm, a 90° pulse, a relaxation delay of 1-

2 seconds, and an acquisition time of 2-4 seconds. Typically, 16-32 scans are sufficient.

¹³C NMR: Acquire with a spectral width of 0 to 220 ppm, using a proton-decoupled pulse

sequence. A longer relaxation delay (2-5 seconds) and a larger number of scans (1024-

4096) are required due to the low natural abundance of ¹³C.

Data Processing: Process the raw Free Induction Decay (FID) data by applying a Fourier

transform, followed by phase and baseline correction.

Analysis: Reference the spectrum to the TMS signal at 0.00 ppm. Integrate the ¹H NMR

signals and determine the chemical shifts and coupling constants. Assign the peaks in both

¹H and ¹³C spectra.

Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and effective technique for identifying the key functional groups

present in 5-Bromo-2-chlorobenzonitrile.
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Predicted IR Spectrum
The IR spectrum will be dominated by the characteristic stretching vibration of the nitrile group.

Aromatic and carbon-halogen stretches will also be present.

Predicted Major IR Absorption Bands:

Wavenumber
(cm⁻¹)

Bond Vibration Functional Group Expected Intensity

3100-3000 C-H Stretch Aromatic Medium

2260-2210 C≡N Stretch Nitrile Strong, Sharp

1600-1450 C=C Stretch Aromatic Ring Medium to Strong

800-600 C-Cl Stretch Aryl Chloride Strong

600-500 C-Br Stretch Aryl Bromide Medium

Sources:[8][9][10]

The most definitive peak for confirming the identity of this compound is the strong, sharp

absorption from the nitrile group (C≡N) in a relatively clear region of the spectrum.[9]

Experimental Protocol for FTIR Data Acquisition
For a solid sample like 5-Bromo-2-chlorobenzonitrile, the Attenuated Total Reflectance (ATR)

method is highly recommended for its simplicity and speed.

Workflow for ATR-FTIR Analysis:

Caption: Simplified workflow for acquiring an ATR-FTIR spectrum.

Step-by-Step Protocol:

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.

Background Collection: Record a background spectrum of the empty, clean ATR crystal. This

will be automatically subtracted from the sample spectrum.
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Sample Analysis: Place a small amount of the 5-Bromo-2-chlorobenzonitrile powder onto

the ATR crystal, ensuring complete coverage. Apply pressure using the instrument's anvil to

ensure good contact between the sample and the crystal.

Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution

of 4 cm⁻¹.

Analysis: Label the significant peaks and correlate them to the functional groups present in

the molecule.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a compound, as well as structural information derived from its fragmentation pattern.

Predicted Mass Spectrum
Molecular Ion (M⁺): The monoisotopic mass of 5-Bromo-2-chlorobenzonitrile
(C₇H₃⁷⁹Br³⁵ClN) is 214.91374 Da.[11] A key feature of the mass spectrum will be the distinctive

isotopic pattern of the molecular ion peak due to the natural abundance of bromine (⁷⁹Br:

~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) isotopes. This will result in a

cluster of peaks:

M⁺: The peak for the ion containing ⁷⁹Br and ³⁵Cl.

M+2: A prominent peak of similar intensity to M⁺, corresponding to ions containing ⁸¹Br and

³⁵Cl or ⁷⁹Br and ³⁷Cl.

M+4: A smaller peak corresponding to the ion containing ⁸¹Br and ³⁷Cl.

The presence and relative intensities of this M⁺, M+2, and M+4 cluster are highly characteristic

and a powerful confirmation of the compound's elemental composition.

Fragmentation Pattern: Under Electron Ionization (EI), a hard ionization technique, the

molecular ion is expected to fragment.[12] Predicted fragmentation pathways include the loss

of:

Bromine radical (•Br): [M - Br]⁺
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Chlorine radical (•Cl): [M - Cl]⁺

Cyanide radical (•CN): [M - CN]⁺

The stability of the resulting carbocations will determine the relative abundance of these

fragment ions.[7][13]

Experimental Protocol for Mass Spectrometry Data
Acquisition
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard

method for analyzing volatile and thermally stable compounds like 5-Bromo-2-
chlorobenzonitrile.

Step-by-Step Protocol:

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable

volatile solvent such as dichloromethane or ethyl acetate.

GC Separation:

Column: Use a standard non-polar capillary column (e.g., HP-5MS).

Injection: Inject 1 µL of the sample solution into the GC inlet, which is typically held at a

high temperature (e.g., 250 °C) to ensure rapid volatilization.

Temperature Program: Use a temperature gradient to separate the analyte from any

impurities. A typical program might start at 60 °C and ramp up to 300 °C.

MS Detection (EI):

Ionization Energy: Use a standard electron energy of 70 eV.[14]

Mass Range: Scan a mass range that encompasses the expected molecular weight and

fragments (e.g., m/z 40-300).

Data Analysis: Identify the peak corresponding to 5-Bromo-2-chlorobenzonitrile in the total

ion chromatogram. Analyze the mass spectrum for that peak, identifying the molecular ion
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cluster and major fragment ions. Compare the obtained spectrum with library data if

available.

Safety and Handling
5-Bromo-2-chlorobenzonitrile is classified as an irritant and is toxic if swallowed, in contact

with skin, or if inhaled.[2] Adherence to strict safety protocols is mandatory.

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety

goggles, and a lab coat.[2]

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical

fume hood, to avoid inhalation of dust or vapors.[2]

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible

materials such as strong oxidizing agents.[2]

Disposal: Dispose of waste in a designated halogenated waste stream in accordance with

local environmental regulations.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety

information before handling this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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